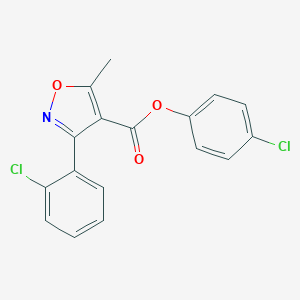![molecular formula C18H20N4O3 B415267 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B415267.png)
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, 2,5-diethoxybenzaldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures, usually around 70-75°C, for a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups on the aromatic ring.
科学研究应用
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It serves as a ligand for various biological targets, including enzymes and receptors, making it useful in biochemical assays and drug discovery.
Material Science: Pyrazole derivatives are used in the development of advanced materials, such as liquid crystals and UV stabilizers.
Agricultural Chemistry: The compound may have applications as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function. This can result in the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
相似化合物的比较
Similar Compounds
- **6-amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- **Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate
- **5-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile stands out due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the diethoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C18H20N4O3 |
|---|---|
分子量 |
340.4g/mol |
IUPAC 名称 |
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O3/c1-4-23-11-6-7-14(24-5-2)12(8-11)16-13(9-19)17(20)25-18-15(16)10(3)21-22-18/h6-8,16H,4-5,20H2,1-3H3,(H,21,22) |
InChI 键 |
AQSLSTWFPOBMJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N |
规范 SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B415186.png)
![17-(4-Fluorophenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415187.png)
![4-(1-Methyl-1-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415189.png)
![Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B415190.png)
![[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B415192.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide](/img/structure/B415196.png)

![3-decyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415198.png)
![3-hexyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415200.png)
![2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B415202.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415208.png)
![5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415209.png)
